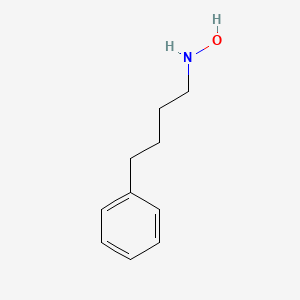
3,3,5,5-Tetramethylcyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-Tetramethylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a thiol group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylcyclohexane-1-thiol typically involves the thiolation of 3,3,5,5-Tetramethylcyclohexanone. One common method includes the reaction of 3,3,5,5-Tetramethylcyclohexanone with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale thiolation processes using similar reagents and catalysts as in laboratory synthesis. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3,3,5,5-Tetramethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Alkylated thiols (R-S-R’).
Aplicaciones Científicas De Investigación
3,3,5,5-Tetramethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,5,5-Tetramethylcyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: A ketone derivative with similar structural features but different reactivity.
3,3,5,5-Tetramethylcyclohexanol: An alcohol derivative with different functional groups and properties.
3,3,5-Trimethylcyclohexanone: A related compound with fewer methyl groups, affecting its chemical behavior.
Uniqueness
The combination of steric hindrance from the methyl groups and the nucleophilicity of the thiol group makes it a valuable compound in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C10H20S |
|---|---|
Peso molecular |
172.33 g/mol |
Nombre IUPAC |
3,3,5,5-tetramethylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-9(2)5-8(11)6-10(3,4)7-9/h8,11H,5-7H2,1-4H3 |
Clave InChI |
QABWBFDHLWOGRI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)C)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


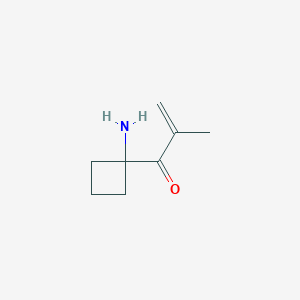
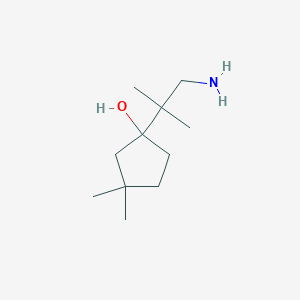
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
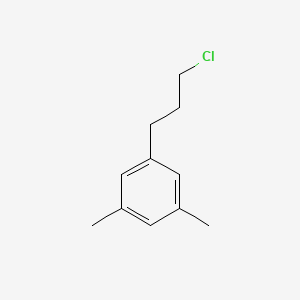
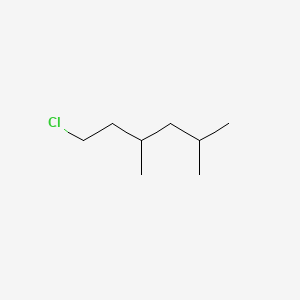
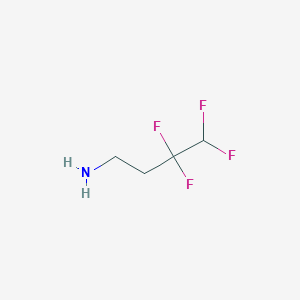
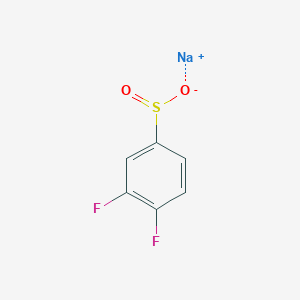
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
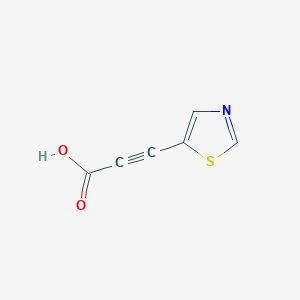

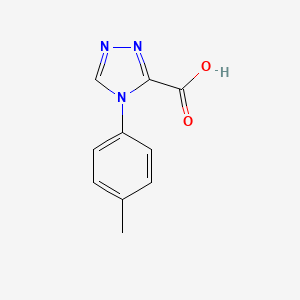

![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B13185359.png)
